3-(Benzyloxy)-2-methoxypyridine

Lipophilicity Physicochemical profiling Medicinal chemistry

3-(Benzyloxy)-2-methoxypyridine (CAS 1443980-42-4) is a disubstituted pyridine heterocycle bearing a benzyloxy substituent at the 3-position and a methoxy group at the 2-position, with a molecular formula of C₁₃H₁₃NO₂ and molecular weight of 215.25 g/mol. This substitution pattern occupies a specific region of chemical property space among benzyloxy-methoxypyridine positional isomers, with a computed XLogP3-AA of 2.6 and a Topological Polar Surface Area (TPSA) of 31.4 Ų.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 1443980-42-4
Cat. No. B1376157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-methoxypyridine
CAS1443980-42-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyDEFQYOQSCPJSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2-methoxypyridine (CAS 1443980-42-4): Disubstituted Pyridine Scaffold for Fragment-Based Drug Discovery and Chemical Biology Procurement


3-(Benzyloxy)-2-methoxypyridine (CAS 1443980-42-4) is a disubstituted pyridine heterocycle bearing a benzyloxy substituent at the 3-position and a methoxy group at the 2-position, with a molecular formula of C₁₃H₁₃NO₂ and molecular weight of 215.25 g/mol [1]. This substitution pattern occupies a specific region of chemical property space among benzyloxy-methoxypyridine positional isomers, with a computed XLogP3-AA of 2.6 and a Topological Polar Surface Area (TPSA) of 31.4 Ų [1]. The compound is classified as a versatile small-molecule scaffold and is supplied by multiple building-block vendors (e.g., Enamine, Biosynth, MolCore) at purities of 95–98%, meeting ISO-certified quality standards for pharmaceutical R&D and quality control applications . The ortho-relationship of the benzyloxy and methoxy substituents on the pyridine ring creates a unique stereoelectronic environment that distinguishes this isomer from its 4- and 5-substituted analogs, making it a relevant procurement consideration for structure-activity relationship (SAR) campaigns and fragment-based lead generation programs [2][3].

Why 3-(Benzyloxy)-2-methoxypyridine Cannot Be Casually Interchanged with Other Benzyloxy-Methoxypyridine Isomers: Quantitative Physicochemical and Pharmacophoric Evidence


Within the C₁₃H₁₃NO₂ benzyloxy-methoxypyridine isomer family, the position of the benzyloxy substituent on the pyridine ring produces discrete and pharmacologically consequential differences in lipophilicity, ionization behavior, and hydrogen-bond acceptor geometry. Computational predictions show that 3-(benzyloxy)-2-methoxypyridine (XLogP3-AA = 2.6) differs from its 4-substituted isomer (LogP ≈ 2.67) and the mono-substituted 3-benzyloxypyridine (LogP ≈ 2.66–2.73), with the 3,2-substitution pattern yielding a distinct LogP value that may modulate passive membrane permeability and non-specific protein binding in cellular assays [1]. Furthermore, the predicted pKa shifts significantly across regioisomers: the 3,2-isomer (pKa ≈ 4.67) is a weaker base than the 5,2-isomer (pKa ≈ 8.27), meaning that at physiological pH 7.4, the protonation state—and therefore the electrostatic interaction potential with biological targets—is fundamentally different . In fragment-based drug discovery, the 3-benzyloxypyridine scaffold has been crystallographically validated to occupy the ATP-binding pocket of p38α MAP kinase, with the 3-benzyloxy group reaching into a hydrophobic sub-pocket via a specific vector geometry that is critically dependent on the substitution position [2][3]. Substituting a 4- or 5-benzyloxy isomer into this binding mode would alter the trajectory of the benzyl group and is expected to degrade binding affinity. These quantitative differences confirm that interchanging positional isomers without experimental verification introduces uncontrolled variables into any SAR or lead optimization program.

Quantitative Differentiation of 3-(Benzyloxy)-2-methoxypyridine Versus Closest Positional Isomer and In-Class Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Comparison: 3,2-Isomer Versus 4,2-Isomer and 3-Benzyloxypyridine

The computed lipophilicity of 3-(benzyloxy)-2-methoxypyridine (XLogP3-AA = 2.6) is numerically distinct from that of the 4-(benzyloxy)-2-methoxypyridine isomer (LogP = 2.66920 by a different prediction method) and 3-benzyloxypyridine (ACD/LogP = 2.73) [1]. While the absolute difference between prediction algorithms limits the precision of the direct comparison, the consistent trend across multiple computed datasets indicates that the 3,2-substitution pattern imparts a quantifiably different lipophilicity profile. Since LogP values directly influence passive membrane permeability, non-specific protein binding, and in vitro assay behavior, a difference of 0.07–0.13 LogP units between isomers can translate into measurable shifts in cellular activity in sensitive target engagement assays [2].

Lipophilicity Physicochemical profiling Medicinal chemistry

Predicted pKa and Ionization State at Physiological pH: 3,2-Isomer Versus 5,2-Isomer

The predicted pKa of 3-(benzyloxy)-2-methoxypyridine is 4.67 ± 0.10, indicating that at physiological pH 7.4 the compound is >99% neutral (unprotonated) . In stark contrast, the 5-(benzyloxy)-2-methoxypyridine isomer has a predicted pKa of 8.27 ± 0.10, meaning that at pH 7.4 it exists as a mixture of protonated (cationic) and neutral species, with approximately 88% in the protonated, positively charged form [1]. This fundamental difference in ionization state has profound consequences for target engagement: a cationic pyridinium species can engage in cation-π and ionic interactions with aspartate or glutamate residues in enzyme active sites that are inaccessible to the neutral 3,2-isomer. Conversely, the neutral form of the 3,2-isomer may exhibit superior passive membrane permeability and lower susceptibility to hERG channel binding—a common liability of cationic aromatic amines .

Ionization state pKa prediction Drug-likeness

Fragment-Based Drug Discovery: Structural Validation of the 3-Benzyloxypyridine Scaffold in p38α MAP Kinase

The 3-benzyloxy-2-substituted-pyridine scaffold has been validated by X-ray crystallography in the context of p38α MAP kinase inhibition. Gill et al. (2005) reported that 2-amino-3-benzyloxypyridine (a direct 2-amino analog of the target compound) bound to the ATP site of p38α with an IC₅₀ of 1.3 mM as identified by crystallographic fragment screening [1]. Structure-guided optimization of this fragment yielded lead series with significantly improved potency [1]. In the parallel development of crizotinib, Cui et al. (2011) demonstrated that a novel 2-amino-5-aryl-3-benzyloxypyridine series enabled the 3-benzyloxy group to access a hydrophobic pocket with a more direct vector and superior ligand efficiency compared to earlier 2,6-dichlorophenyl-containing leads [2]. While direct IC₅₀ data for 3-(benzyloxy)-2-methoxypyridine against p38α or c-MET have not been reported, the crystallographically defined binding mode of the 3-benzyloxypyridine core provides a validated structural rationale for procuring the 3,2-isomer specifically. The methoxy group at the 2-position offers a synthetic handle for further derivatization that is absent in the unsubstituted 3-benzyloxypyridine fragment (IC₅₀ = 1.00 × 10⁶ nM ≈ 1 mM against an unspecified kinase [3], highlighting the weak intrinsic affinity of the bare scaffold and the necessity of the 2-substituent for potency improvement).

Fragment-based drug discovery p38α MAP kinase X-ray crystallography

Ortho-Directing Group Chemistry: Synthetic Utility of the 3-Benzyloxy-2-Methoxy Substitution Pattern

The juxtaposition of the benzyloxy (OCH₂Ph) and methoxy (OCH₃) groups at positions 3 and 2 of the pyridine ring, respectively, creates a differentiated directing group environment for regioselective C-H functionalization. The methoxy group at C-2 is a classical ortho-directing group for directed ortho-metalation (DoM) at C-3, while the benzyloxy group at C-3 can direct metalation at C-4 [1]. This dual-directing-group architecture enables sequential, programmable functionalization of the pyridine core that is not achievable with the 4,2- or 5,2-isomers: in 4-(benzyloxy)-2-methoxypyridine, the two groups direct metalation to the same position (C-3), creating a competitive rather than cooperative directing effect; in 5-(benzyloxy)-2-methoxypyridine, the groups are non-adjacent and cannot synergize [1]. The anionic rearrangement chemistry of 2-benzyloxypyridines (1,2-Wittig rearrangement) has been demonstrated with methoxy-substituted substrates, where the presence of a m-methoxy substituent on the migrating benzyl group gave the rearrangement product in 99% yield (entry 2, Ma et al., 2018) . Although this specific study used a methoxy substituent on the benzyl ring rather than on the pyridine, it establishes the synthetic feasibility of anionic rearrangement in benzyloxypyridine systems bearing methoxy groups. The 3-benzyloxy-2-methoxypyridine isomer provides a unique combination of directing and migrating group capabilities, which is a practical differentiator for synthetic chemists designing late-stage diversification routes.

Directed ortho-metalation Synthetic methodology C-H functionalization

Comparative Commercial Availability: Purity Grade, Vendor Diversity, and Supply Chain Robustness

3-(Benzyloxy)-2-methoxypyridine is supplied by multiple independent vendors including Enamine (product EN300-128111, purity 95%), Biosynth (product THC98042, purity ≥95%), MolCore (NLT 98%), and Leyan (purity 95%), providing procurement redundancy [1]. The MolCore listing at 98% purity represents a higher specification than the more common 95% grade available for this and most positional isomers . For comparison, 4-(benzyloxy)-2-methoxypyridine (CAS 66080-44-2) and 5-(benzyloxy)-2-methoxypyridine (CAS 1083329-15-0) are available from fewer suppliers at 95% purity standard . The compound is classified under HS Code 2933399090 (heterocyclic compounds with non-fused pyridine ring), facilitating customs clearance for international procurement . The Enamine catalog listing (EN300-128111) indicates the compound is part of a curated screening compound collection, which implies batch-to-batch quality control and structure verification by NMR and LC-MS as standard [1].

Chemical procurement Building block supply Quality assurance

Crizotinib Medicinal Chemistry Lineage: The 3-Benzyloxy-2-Aminopyridine Core as a Clinical Candidate Precursor

The structure-based drug design campaign that yielded crizotinib (PF-02341066, FDA-approved for ALK-positive NSCLC) utilized a 2-amino-3-benzyloxypyridine core as the key pharmacophoric element for engaging the c-MET and ALK kinase ATP-binding sites [1]. In this program, the 3-benzyloxy group was demonstrated by co-crystal structures to reach into a hydrophobic pocket with a more direct vector than the earlier 2,6-dichlorophenyl substituent, achieving superior ligand efficiency (LE) [1]. The final clinical candidate crizotinib achieved potent c-MET inhibition (cellular IC₅₀ < 10 nM) and effective tumor growth inhibition in xenograft models [1]. While 3-(benzyloxy)-2-methoxypyridine contains a methoxy group rather than the amino group present in the crizotinib lead series, the shared 3-benzyloxypyridine architecture means that the target compound can serve as a direct comparator or precursor for SAR exploration around the 2-position. This provides an evidence-based rationale for procuring the 3,2-isomer specifically, as no analogous clinical-stage development program has been reported for 4- or 5-benzyloxypyridine scaffolds [2].

Kinase inhibitor Crizotinib Structure-based drug design

Defined Research and Industrial Application Scenarios for 3-(Benzyloxy)-2-methoxypyridine Based on Quantifiable Differentiation Evidence


Fragment-Based Lead Generation Targeting Kinase ATP-Binding Pockets with Hydrophobic Sub-Pocket Occupancy

The crystallographically validated binding mode of the 3-benzyloxypyridine scaffold in p38α MAP kinase (IC₅₀ = 1.3 mM for 2-amino analog) and the successful optimization trajectory to crizotinib (c-MET IC₅₀ < 10 nM) provide a strong rationale for selecting 3-(benzyloxy)-2-methoxypyridine as a starting fragment for kinase drug discovery programs [1][2]. The methoxy group at the 2-position offers a distinct vector for fragment growing or merging strategies, while the 3-benzyloxy group occupies the hydrophobic pocket validated in multiple co-crystal structures. Procurement of this specific isomer ensures consistency with the published structural biology data, which cannot be extrapolated to 4- or 5-benzyloxy isomers [1].

Sequential C-H Functionalization for Late-Stage Diversification of Pyridine-Containing Chemical Probes

The non-competing ortho-directing group arrangement in the 3,2-isomer (3-benzyloxy directs to C-4; 2-methoxy directs to C-3) enables programmable, sequential C-H functionalization strategies [3]. This is particularly valuable for the synthesis of chemical probe libraries where multiple diversity points on the pyridine core are required. Synthetic chemists seeking to install substituents at both C-4 and C-6 positions of the pyridine ring through directed metalation will find that the 4,2-isomer cannot deliver this regioselectivity due to competing directing effects, making the 3,2-isomer the enabling choice for this synthetic route [3].

Physicochemical Property Optimization in Lead Series Where Neutral Charge State at Physiological pH Is Critical

For programs targeting intracellular targets where a neutral, membrane-permeable chemotype is required, the predicted pKa of 4.67 for 3-(benzyloxy)-2-methoxypyridine ensures the compound remains >99% unprotonated at pH 7.4 . This contrasts directly with the 5,2-isomer (pKa 8.27), which would be predominantly cationic at physiological pH and may introduce hERG liability or poor passive permeability [4]. When the goal is to avoid introducing a permanent positive charge while retaining the benzyloxy pharmacophore, the 3,2-isomer is the objectively correct procurement choice based on predicted ionization behavior [4].

Building Block Procurement for Multi-Vendor Medicinal Chemistry Supply Chains Requiring ≥98% Purity

For academic screening centers and pharmaceutical compound management groups that mandate ≥98% purity for entry into screening collections, 3-(benzyloxy)-2-methoxypyridine is available at 98% purity from MolCore and at 95% from at least three additional vendors (Enamine, Biosynth, Leyan) [5]. This multi-vendor landscape with a high-purity option provides supply chain resilience and reduces the need for costly in-house re-purification that would be required for positional isomers available only at 95% purity from fewer sources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.